Tr-PEG7
Overview
Description
Tr-PEG7, also known as Trityl-PEG7, is a polyethylene glycol (PEG) linker containing a trityl alcohol protecting group. The trityl group can be removed under acidic conditions or through hydrogenolysis. The hydrophilic PEG linker increases the water solubility properties of compounds. The molecular formula of this compound is C31H40O7, and it has a molecular weight of 524.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tr-PEG7 is synthesized by attaching a trityl alcohol protecting group to a PEG chain. The trityl group can be introduced through a reaction with trityl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high purity and yield. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tr-PEG7 undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: The trityl group can be removed through hydrogenolysis.
Substitution: The trityl group can be substituted with other functional groups under acidic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed
Major Products Formed
The major products formed from these reactions include deprotected PEG chains and various substituted PEG derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tr-PEG7 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products to enhance their performance and stability .
Mechanism of Action
The mechanism by which Tr-PEG7 exerts its effects involves the hydrophilic PEG linker, which increases the water solubility of compounds. This enhances the bioavailability and stability of the modified molecules. The trityl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the PEG chain .
Comparison with Similar Compounds
Tr-PEG7 is unique due to its trityl alcohol protecting group and the specific length of its PEG chain. Similar compounds include:
PEG-7 Trimethylolpropane Coconut Ether: Used as an emulsifier and surfactant in cosmetics.
PEGylated Proteins: Proteins modified with PEG chains to improve their solubility and stability.
This compound stands out due to its specific functional group and the ability to undergo selective deprotection, making it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVXYMFPGMBKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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